molecular formula C6H5N2O3- B8740430 2-Amino-4-nitrophenolate

2-Amino-4-nitrophenolate

Cat. No.: B8740430
M. Wt: 153.12 g/mol
InChI Key: VLZVIIYRNMWPSN-UHFFFAOYSA-M
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Description

2-Amino-4-nitrophenolate (sodium salt), with the molecular formula C₆H₅N₂NaO₃ (CAS 61702-43-0), is a sodium salt derivative of 2-amino-4-nitrophenol. It exists as a棕黄色片状结晶 (brown-yellow crystalline solid) with a hydrated melting point of 80–90°C and an anhydrous melting point of 154°C . The compound is synthesized via alkaline hydrolysis of 2,4-dinitrochlorobenzene to form 2,4-dinitrophenol sodium, followed by reduction with sodium disulfide . Its primary industrial applications include serving as a precursor for dye intermediates and pharmaceutical intermediates due to its reactive nitro (-NO₂) and amino (-NH₂) functional groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-4-nitrophenolate, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodological Answer : The compound is synthesized via hydrolysis of 2,4-dinitrochlorobenzene using aqueous sodium hydroxide, followed by reduction with sodium disulfide (Na₂S₂) to yield the sodium salt. Key parameters include maintaining a pH >10 during hydrolysis and controlling reaction temperature (60–80°C) to minimize byproducts. Post-synthesis, acidification with HCl precipitates the product, which is purified via recrystallization in ethanol/water mixtures .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Methodological Answer : Purity is verified using HPLC (C18 column, mobile phase: 70% methanol/30% 0.1M ammonium acetate, UV detection at 254 nm). Stability is maintained by storing the compound in airtight, light-resistant containers at 2–8°C. Periodic FT-IR analysis (4000–400 cm⁻¹ range) confirms structural integrity, focusing on nitro (1520 cm⁻¹) and amine (3350 cm⁻¹) group peaks .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d6) shows aromatic protons as doublets (δ 7.8–8.2 ppm) and amine protons as broad singlets (δ 5.5–6.0 ppm).
  • XRD : Single-crystal X-ray diffraction (using SHELXL for refinement ) resolves bond lengths (e.g., C-NO₂ at 1.45 Å) and confirms planar nitro group geometry.
  • UV-Vis : A λ_max at 365 nm (ε = 12,500 M⁻¹cm⁻¹) in acidic solutions confirms conjugation between nitro and phenolate groups .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved when analyzing derivatives of this compound?

  • Methodological Answer : Discrepancies in splitting patterns may arise from tautomerism or solvent effects. Use variable-temperature NMR (25–80°C) to identify dynamic equilibria. For ambiguous cases, employ high-resolution mass spectrometry (HRMS) to confirm molecular ions and computational modeling (DFT at B3LYP/6-311+G(d,p) level) to predict stable tautomers .

Q. What experimental designs are recommended to study the compound’s photodegradation pathways under UV exposure?

  • Methodological Answer : Conduct controlled photolysis experiments using a UV lamp (λ = 254 nm) in quartz cells. Monitor degradation via LC-MS (negative ion mode) to identify intermediates like nitroso derivatives. Kinetic analysis (pseudo-first-order plots) quantifies degradation rates, while ESR spectroscopy detects radical species (e.g., NO₂•) formed during irradiation .

Q. How does the compound’s solubility in acidic vs. neutral media impact its reactivity in catalytic applications?

  • Methodological Answer : In acidic conditions (pH <3), the phenolate group protonates, reducing electron-withdrawing effects and altering reactivity. Compare catalytic efficiency in Suzuki-Miyaura coupling using Pd/TPP catalysts: measure yields in acetate buffer (pH 4.5) vs. phosphate buffer (pH 7.0). Solubility-driven reactivity shifts are quantified via kinetic profiling (HPLC monitoring) .

Q. What strategies address discrepancies in crystallographic data for metal complexes of this compound?

  • Methodological Answer : For poorly diffracting crystals, use synchrotron radiation (e.g., λ = 0.7 Å) to enhance resolution. If twinning occurs, apply SHELXD for structure solution and PLATON’s TWINLAW to refine twin laws. Validate metal-ligand bond lengths against Cambridge Structural Database (CSD) entries to identify outliers .

Q. How can computational modeling predict the compound’s environmental toxicity in aquatic systems?

  • Methodological Answer : Use QSAR models (e.g., ECOSAR) to estimate acute toxicity (LC50 for fish). Validate with experimental bioassays: expose Daphnia magna to 1–100 mg/L solutions and measure 48h mortality. Corrogate results with logP values (measured via shake-flask method) to assess bioaccumulation potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 2-amino-4-nitrophenolate are critically influenced by the positions of its substituents. Below is a systematic comparison with analogs bearing nitro, amino, and other substituents:

Nitrophenol Derivatives with Varying Substituent Positions

Compound Name CAS Number Molecular Formula Substituent Positions Melting Point (°C) Key Properties/Applications
2-Amino-4-nitrophenol [99-57-0] C₆H₆N₂O₃ -NH₂ (2), -NO₂ (4) 143 Parent compound of this compound; higher acidity due to nitro group .
4-Amino-2-nitrophenol [119-34-6] C₆H₆N₂O₃ -NH₂ (4), -NO₂ (2) 125–127 Reduced thermal stability compared to 2-amino-4-nitrophenol due to steric hindrance between -NH₂ and -NO₂ .
4-Amino-3-nitrophenol [610-81-1] C₆H₆N₂O₃ -NH₂ (4), -NO₂ (3) 151–153 Meta-nitro group reduces resonance stabilization, leading to lower solubility in polar solvents .

Key Insights :

  • Positional Isomerism: The ortho/para relationship between -NH₂ and -NO₂ in 2-amino-4-nitrophenol enhances resonance stabilization and acidity compared to meta-substituted analogs like 4-amino-3-nitrophenol .
  • Sodium Salt Advantage: this compound’s sodium salt form improves water solubility compared to its parent phenol, facilitating its use in aqueous-phase industrial reactions .

Halogen-Substituted Analogs

Compound Name CAS Number Molecular Formula Substituents Key Properties
2-Amino-4-chloro-6-nitrophenol [6358-08-3] C₆H₅ClN₂O₃ -NH₂ (2), -Cl (4), -NO₂ (6) Chlorine’s electron-withdrawing effect increases acidity but may elevate toxicity; limited toxicological data available .

Comparison :

  • However, safety concerns persist due to insufficient toxicity studies .

Phenyl-Substituted Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Properties
4-Amino-2-phenylphenol [19434-42-5] C₁₂H₁₁NO -NH₂ (4), -Ph (2) The phenyl group increases lipophilicity, reducing water solubility but enhancing affinity for organic matrices .

Contrast :

  • Unlike this compound, the phenyl-substituted analog lacks a nitro group, diminishing its utility in redox reactions but expanding applications in hydrophobic environments .

Fluorinated Derivatives

A fluorinated analog, 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide (synthesized in ), demonstrates how fluorine’s electronegativity modifies electronic properties. Fluorine enhances stability against hydrolysis but may reduce bioavailability compared to nitro-substituted compounds .

Properties

Molecular Formula

C6H5N2O3-

Molecular Weight

153.12 g/mol

IUPAC Name

2-amino-4-nitrophenolate

InChI

InChI=1S/C6H6N2O3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H,7H2/p-1

InChI Key

VLZVIIYRNMWPSN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)[O-]

Origin of Product

United States

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